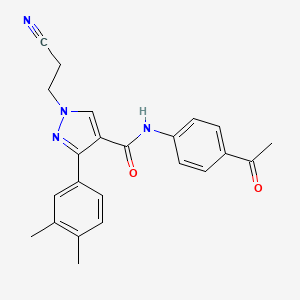![molecular formula C16H15Cl3N2O3S B4166137 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4166137.png)
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE
Übersicht
Beschreibung
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE is a complex organic compound characterized by the presence of chlorinated benzyl and phenyl groups, as well as a methylsulfonyl group attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of 4-chlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas under controlled conditions.
Preparation of 2,3-dichloroaniline: This involves the chlorination of aniline to introduce chlorine atoms at the 2 and 3 positions.
Coupling Reaction: The 4-chlorobenzyl chloride is reacted with 2,3-dichloroaniline in the presence of a base to form N1-(2,3-dichlorophenyl)-N~2~-(4-chlorobenzyl)amine.
Introduction of Methylsulfonyl Group: The final step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the methylsulfonyl group to a different functional group.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-(4-chlorobenzyl)-N~1~-(2,3-dichlorophenyl)glycinamide
- N~2~-(4-chlorobenzyl)-N~1~-(2,3-dichlorophenyl)-N~2~-(ethylsulfonyl)glycinamide
Uniqueness
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O3S/c1-25(23,24)21(9-11-5-7-12(17)8-6-11)10-15(22)20-14-4-2-3-13(18)16(14)19/h2-8H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRBGVIMTDHFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4166067.png)
![3-[(1-ethyl-2-pyrrolidinyl)methyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4166072.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B4166085.png)
![6-(4-Chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B4166088.png)
![N-(4-chlorophenyl)-N'-{2-[4-(5-methyl-2-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4166091.png)
![2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4166095.png)
![methyl 2-chloro-5-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4166099.png)
![4-(5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4166101.png)
![7-[4-(difluoromethoxy)phenyl]-5-(3-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166105.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B4166113.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4166126.png)


![N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4166143.png)
